molecular formula C9H10O2 B1309371 3-Methoxy-4-methylbenzaldehyde CAS No. 24973-22-6

3-Methoxy-4-methylbenzaldehyde

Cat. No. B1309371
M. Wt: 150.17 g/mol
InChI Key: TVDHPUFLDYYBPO-UHFFFAOYSA-N
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Patent
US08076325B2

Procedure details

At ambient temperature, 36.35 g (238.8 mmol) of (3-methoxy-4-methylphenyl)-methanol and 207.6 g (2.4 moles/10 eq.) of manganese oxide are mixed into 730 mL of dichloromethane. Stirring is carried out at ambient temperature overnight, followed by filtration over Celite and rinsing with dichloromethane. After concentration of the combined filtrates, the desired product is obtained.
Quantity
36.35 g
Type
reactant
Reaction Step One
Quantity
207.6 g
Type
catalyst
Reaction Step One
Quantity
730 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][OH:11])[CH:6]=[CH:7][C:8]=1[CH3:9]>[O-2].[Mn+2].ClCCl>[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][CH:6]=[C:5]([CH:4]=1)[CH:10]=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
36.35 g
Type
reactant
Smiles
COC=1C=C(C=CC1C)CO
Name
Quantity
207.6 g
Type
catalyst
Smiles
[O-2].[Mn+2]
Name
Quantity
730 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
followed by filtration over Celite
WASH
Type
WASH
Details
rinsing with dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C(=CC=C(C=O)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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